

# Physicochemical properties of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Cat. No.: B1283308

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## A Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** is a functionalized heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and an ethyl ester moiety on the isoxazole scaffold, making it a versatile building block for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of its known physicochemical properties, plausible synthetic routes, chemical reactivity, and standard analytical workflows. The information is collated from publicly available chemical data and analogous reactivity studies, offering a technical foundation for researchers utilizing this reagent.

### Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** are summarized below. It is important to note that while some data are available from chemical suppliers, experimental values for properties like melting point and density are not widely published.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	3209-40-3	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>3</sub>	[1][2][3]
Molecular Weight	189.60 g/mol	[1][2][3]

| Synonyms | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, 5-(Chloromethyl)isoxazole-3-carboxylic acid ethyl ester [[3] ]

Table 2: Physicochemical Properties

Property	Value	Reference
Purity	≥97%	[1][2]
Boiling Point	312.4 ± 32.0 °C (Predicted)	[3]

| Storage | Room Temperature [[2] ]

## Synthesis and Reactivity

The synthesis of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** is not extensively detailed in peer-reviewed literature; however, a logical synthetic pathway can be inferred from established isoxazole chemistry. The process likely involves a [3+2] cycloaddition to form the isoxazole ring, followed by functional group manipulation.

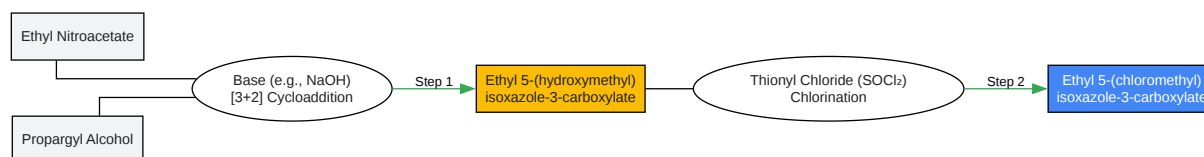
## Synthetic Pathway

A plausible two-step synthesis begins with the formation of the corresponding hydroxymethyl isoxazole, which is subsequently chlorinated.

- Step 1: Cycloaddition. Reaction of ethyl nitroacetate with propargyl alcohol in the presence of a base catalyst (e.g., NaOH) would yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

This type of cycloaddition-condensation is a known method for forming 3,5-disubstituted isoxazoles[4][5].

- Step 2: Chlorination. The resulting primary alcohol can be converted to the target chloromethyl derivative using a standard chlorinating agent such as thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus oxychloride ( $\text{POCl}_3$ )[6].



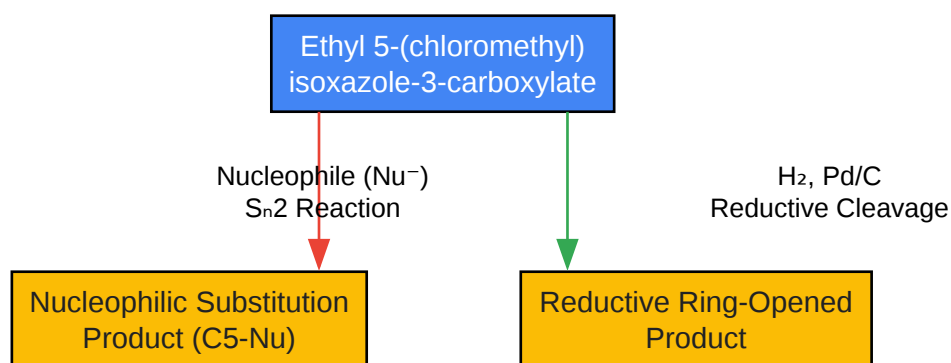
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A plausible two-step synthetic pathway for the target compound.

## Chemical Reactivity

The molecule possesses two primary sites of reactivity: the chloromethyl group at the C5 position and the isoxazole ring itself.

- Nucleophilic Substitution: The C5-chloromethyl group is an excellent electrophilic site, analogous to a benzylic halide. It is highly susceptible to  $\text{S}_\text{N}2$  reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides), making it a key functional handle for molecular elaboration[6].
- Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), can open the ring to yield  $\beta$ -enamino ester derivatives[4][5]. This reaction provides a pathway to acyclic structures from the heterocyclic precursor.



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Primary reactivity pathways of the title compound.

## Experimental Protocols

The following are generalized, illustrative protocols for the synthesis of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** based on the pathway described above. Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.

### Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Intermediate)

This protocol is adapted from the base-catalyzed cycloaddition method for similar isoxazoles[4].

- To a stirred solution of ethyl nitroacetate (1.2 equivalents) and propargyl alcohol (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture), slowly add an aqueous solution of sodium hydroxide (0.1 equivalents) at room temperature.
- Seal the reaction vessel and heat to 50-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
- Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
- Concentrate the mixture under reduced pressure to remove the organic solvent.
- Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

## Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (Final Product)

This protocol is based on standard alcohol-to-chloride conversion methods[6].

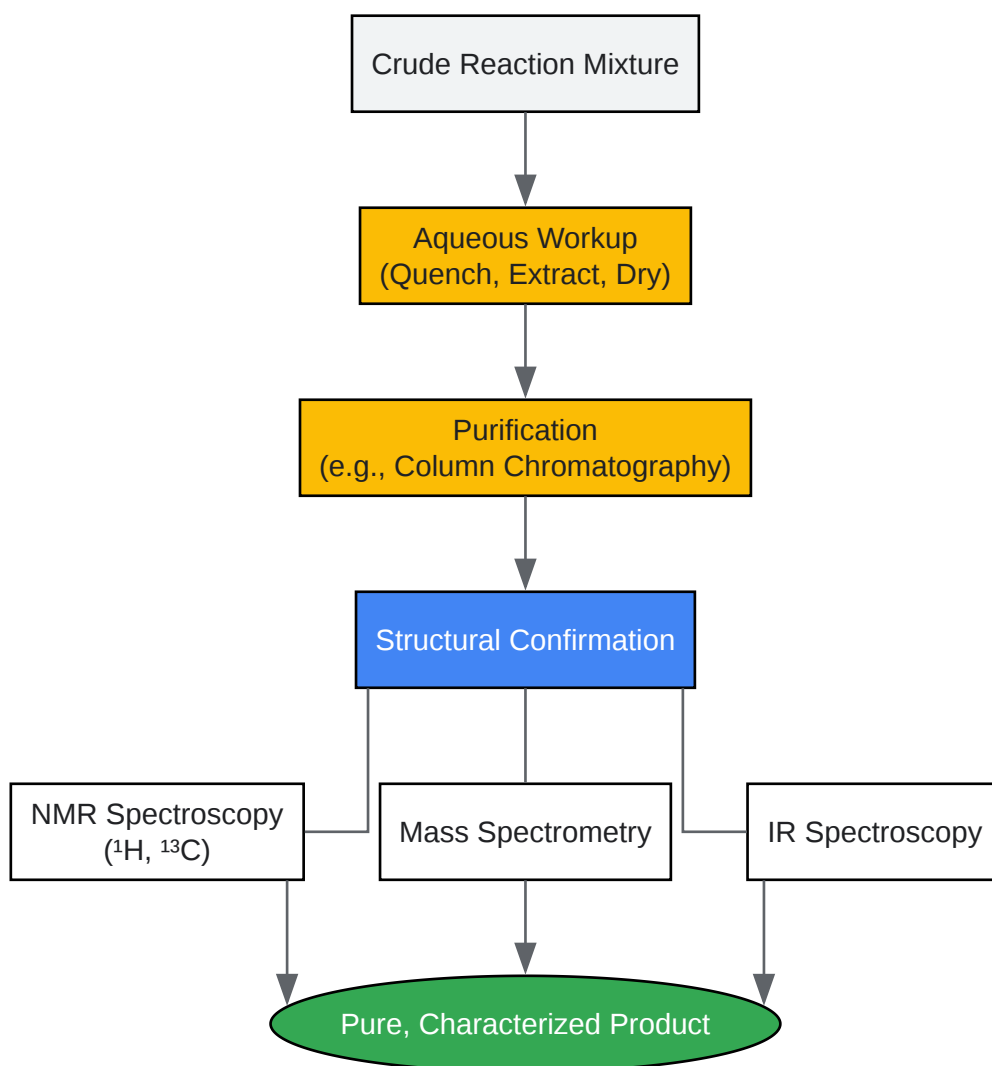
- Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
- Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the starting material.
- Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride.
- Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification via chromatography may be performed if necessary.

## Spectroscopic Characterization and Analytical Workflow

While specific spectra for this compound are not readily available, its structure allows for the prediction of key spectroscopic features.

- $^1\text{H}$  NMR: Expected signals would include a triplet and a quartet for the ethyl ester group (~1.4 and 4.4 ppm, respectively), a singlet for the chloromethyl protons (~4.8-5.0 ppm), and a singlet for the isoxazole C4-proton (~6.5-7.0 ppm).
- $^{13}\text{C}$  NMR: Key resonances would include the ester carbonyl (~160-165 ppm), the isoxazole carbons (C3, C4, C5, typically in the range of 100-170 ppm), the chloromethyl carbon (~35-45 ppm), and the ethyl group carbons.
- Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a protonated molecular ion  $[\text{M}+\text{H}]^+$ . The isotopic pattern for a single chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  in an ~3:1 ratio) would be a definitive feature, appearing as two peaks separated by 2 m/z units (e.g.,  $[\text{M}+\text{H}]^+$  and  $[\text{M}+2+\text{H}]^+$ ).

A standard workflow for the analysis and purification of the synthesized product is outlined below.



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Post-synthesis purification and analytical workflow.

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